[(3-Bromo-4-chlorophenyl)methyl](propyl)amine
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Overview
Description
(3-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency, including temperature control and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl compounds or more complex aromatic systems.
Scientific Research Applications
(3-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where modulation of amine receptors is beneficial.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves its interaction with various molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance its binding affinity to these targets, while the propylamine group can interact with active sites or binding pockets. This compound can modulate biological pathways by either activating or inhibiting specific enzymes or receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)methylamine
- (3-Bromo-4-methylphenyl)methylamine
- (3-Bromo-4-nitrophenyl)methylamine
Uniqueness
(3-Bromo-4-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, this compound may exhibit distinct properties and interactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrClN |
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Molecular Weight |
262.57 g/mol |
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-10(12)9(11)6-8/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
KRMHETHMHKXVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
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